molecular formula C23H33N3O B11933969 N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide

N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide

Cat. No.: B11933969
M. Wt: 367.5 g/mol
InChI Key: JVOZATDVXUSPKC-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide is a useful research compound. Its molecular formula is C23H33N3O and its molecular weight is 367.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H33N3O

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide

InChI

InChI=1S/C23H33N3O/c24-17-18-26-22(27)23(19-25,15-7-13-20-9-3-1-4-10-20)16-8-14-21-11-5-2-6-12-21/h1-6,9-12H,7-8,13-19,24-25H2,(H,26,27)

InChI Key

JVOZATDVXUSPKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(CN)C(=O)NCCN

Origin of Product

United States

Biological Activity

N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide, often referred to as a novel compound in the realm of medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of amino groups suggests potential interactions with various biological targets, including receptors and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the following areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways involved in cell survival and proliferation.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation within neuronal tissues.
  • Antidiabetic Properties : Some studies have indicated that this compound might improve insulin sensitivity and reduce blood glucose levels, making it a candidate for further investigation in diabetes management.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing various physiological responses.
  • Enzyme Inhibition : It potentially inhibits key enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
  • Gene Expression Regulation : The compound may affect gene expression profiles related to cell cycle regulation, apoptosis, and inflammation.

Anticancer Activity

A study conducted by researchers at PMC demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines. The findings revealed an IC50 value indicating effective concentration levels required to achieve 50% inhibition of cell growth.

CompoundCell LineIC50 (µM)
Compound AHSC-25.0
Compound BHSC-310.0
This compoundTBDTBD

Neuroprotective Effects

In a neuroprotection study, the compound was shown to reduce markers of oxidative stress in neuronal cell cultures exposed to neurotoxins. This suggests a potential application in treating neurodegenerative conditions such as Alzheimer's disease.

Antidiabetic Properties

Research has indicated that compounds with similar structures can enhance glucose uptake in muscle cells. A comparative study demonstrated that treatment with this compound resulted in a significant reduction in fasting blood glucose levels in diabetic animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.